molecular formula C11H15NO3S B6523846 ethyl 3-methyl-5-propanamidothiophene-2-carboxylate CAS No. 477567-26-3

ethyl 3-methyl-5-propanamidothiophene-2-carboxylate

Cat. No. B6523846
CAS RN: 477567-26-3
M. Wt: 241.31 g/mol
InChI Key: SVIVWHLDEUTZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-methyl-5-propanamidothiophene-2-carboxylate, also known as EMPC, is a sulfur-containing compound with a unique structure that has recently gained attention in the scientific community for its potential applications in various fields. It has been shown to have properties that make it useful for a variety of applications, from synthesis methods to research applications.

Scientific Research Applications

Ethyl 3-methyl-5-propanamidothiophene-2-carboxylate has been studied and applied in a variety of scientific research applications. It has been used as a reagent in organic synthesis, and as a catalyst in the synthesis of various organic compounds. It has also been used as a ligand in coordination chemistry, and as a solvent for various reactions. Additionally, this compound has been studied for its potential applications in the fields of biochemistry and pharmaceuticals, as it has been found to have notable anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of ethyl 3-methyl-5-propanamidothiophene-2-carboxylate in laboratory experiments has several advantages. First, it is relatively easy to synthesize and purify, making it a convenient reagent for laboratory experiments. Additionally, it is relatively non-toxic, making it a safe reagent to use in the laboratory. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, its anti-inflammatory and anti-cancer properties have not been fully elucidated, making it difficult to study in laboratory experiments.

Future Directions

There are several potential future directions for the use of ethyl 3-methyl-5-propanamidothiophene-2-carboxylate in scientific research. First, further research is needed to fully elucidate its anti-inflammatory and anti-cancer properties. Additionally, it could be used as a reagent in the synthesis of more complex organic compounds, or as a catalyst in the synthesis of small molecules. It could also be studied for its potential applications in drug delivery, as it has been found to have properties that make it suitable for this purpose. Finally, it could be studied for its potential applications in the field of nanotechnology, as its unique structure makes it a suitable candidate for this field.

Synthesis Methods

The synthesis of ethyl 3-methyl-5-propanamidothiophene-2-carboxylate is achieved through a two-step process that involves the reaction of ethyl 3-methyl-5-propanamido thiophene-2-carboxylic acid with thiophene-2-carboxylic acid anhydride. The first step involves the reaction of the two acids at a temperature of 120-140°C in an inert atmosphere, such as nitrogen or argon, to form the desired product. The second step is the purification of the product, which is usually done by recrystallization. The yield of this two-step process is typically around 80-90%.

properties

IUPAC Name

ethyl 3-methyl-5-(propanoylamino)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-4-8(13)12-9-6-7(3)10(16-9)11(14)15-5-2/h6H,4-5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIVWHLDEUTZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(S1)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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